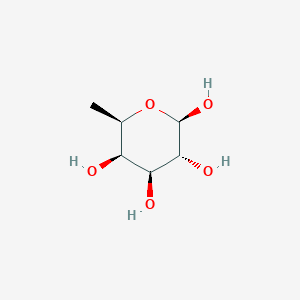

beta-D-Fucose

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R,6R)-6-methyloxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZGCJCMOBCMKK-FPRJBGLDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318534 | |

| Record name | β-D-Fucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | beta-D-Fucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003081 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

28161-52-6 | |

| Record name | β-D-Fucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28161-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D-Fucopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028161526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-fucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04062 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | β-D-Fucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-D-FUCOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU9GS9H79G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-D-Fucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003081 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

β-D-Fucose vs. β-L-Fucose: An In-depth Technical Guide to Their Core Biological Roles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fucose, a deoxyhexose sugar, plays a pivotal role in a multitude of biological processes, primarily through its incorporation into glycans in a process known as fucosylation. In mammalian systems, the L-enantiomer, β-L-fucose, is the exclusive form that is synthesized and utilized, acting as a critical modulator of cell-cell recognition, immune responses, and signaling pathways. In contrast, its stereoisomer, β-D-fucose, is a rare sugar in mammals and its biological roles are largely uncharacterized, presenting a significant knowledge gap in glycobiology. This technical guide provides a comprehensive overview of the well-established biological functions of β-L-fucose, details the enzymatic machinery governing its metabolism, and presents current, albeit limited, knowledge on β-D-fucose. This document aims to serve as a critical resource for researchers and professionals in drug development by detailing experimental protocols, presenting quantitative data, and visualizing key pathways to facilitate a deeper understanding of fucose biology and highlight areas ripe for future investigation.

Introduction: The Chirality of Fucose in Biological Systems

Fucose (6-deoxy-galactose) is a monosaccharide distinguished from other common mammalian sugars by the absence of a hydroxyl group on the sixth carbon.[1] This structural feature, combined with its chirality, dictates its biological functionality. While most naturally occurring sugars in mammals are in the D-configuration, fucose is unique in that it is biologically active in its L-form (β-L-fucose).[1][2] L-fucose is a key component of many N- and O-linked glycans on glycoproteins and glycolipids.[3][4] Alterations in the fucosylation of these molecules are associated with various physiological and pathological states, including cancer and inflammation.[3]

D-fucose, the enantiomer of L-fucose, is not endogenously synthesized by mammals and its biological roles within these systems are poorly understood.[5] It is primarily found in some plants and microorganisms.[5] This guide will explore the profound differences in the biological significance of these two fucose isomers.

The Central Role of β-L-Fucose in Mammalian Biology

β-L-fucose is a critical modulator of a vast array of biological processes through its incorporation into glycans by fucosyltransferases (FUTs).[1][3] This fucosylation can occur on the core of N-glycans or on the antennae of both N- and O-glycans, leading to the formation of important structures like the H antigen (a precursor to the ABO blood group antigens) and Lewis antigens.[4]

Immune System Regulation

Fucosylated glycans are essential for the proper functioning of the immune system. Selectins, a family of cell adhesion molecules on the surface of leukocytes and endothelial cells, recognize fucosylated ligands, a process crucial for leukocyte rolling and extravasation to sites of inflammation.[6] L-fucose also plays a role in modulating dendritic cell function and T-cell activation.[7]

Cancer and Metastasis

Aberrant fucosylation is a well-established hallmark of cancer.[3] Increased or decreased levels of specific fucosylated antigens on the surface of cancer cells can promote tumor growth, invasion, and metastasis. For example, altered expression of Lewis antigens is associated with poor prognosis in several cancers.[8] Consequently, fucosylation pathways are emerging as promising targets for cancer therapy.

Host-Microbe Interactions

Fucosylated glycans on the surface of intestinal epithelial cells serve as attachment sites for both commensal and pathogenic bacteria.[3] This interaction is crucial for the establishment of a healthy gut microbiome and can also be exploited by pathogens to initiate infection.

The Enigmatic β-D-Fucose: A Sugar of Limited Known Function in Mammals

In stark contrast to its L-isomer, β-D-fucose has a very limited and poorly defined role in mammalian biology. It is generally considered a rare sugar in this context. Some studies have utilized D-fucose as a research tool, for instance, as a non-metabolizable analog of L-arabinose to study enzymatic processes.[5] While one source has anecdotally linked D-fucose to the determination of A and B blood group antigens and selectin-mediated adhesion, the overwhelming body of scientific literature attributes these roles exclusively to L-fucose.[3] It is plausible that these attributions are a misinterpretation, with "fucose" being used generically while referring to the biologically active L-form. The lack of evidence for a dedicated metabolic pathway or known incorporation of D-fucose into mammalian glycans suggests its biological impact is likely minimal or indirect.

Quantitative Data Comparison

The available quantitative data overwhelmingly pertains to β-L-fucose. The following tables summarize key comparative data, highlighting the significant knowledge gap for β-D-fucose.

Table 1: Comparative Binding Affinities of Fucose Isomers to Lectins

| Lectin | Ligand | Binding Affinity (Ka, M-1) | Source |

| Lens culinaris Agglutinin (LCA) | Core-fucosylated bi-antennary N-glycan (L-fucose) | 1.1 x 105 | [9] |

| Pisum sativum Agglutinin (PSA) | Core-fucosylated trimannosyl structure (L-fucose) | 1.2 x 105 | [9] |

| Aleuria aurantia Lectin (AAL) | α-L-fucose | High affinity (specific Ka not provided) | [9] |

| Collectin-11 (CL-11) | L-fucose | High affinity (inhibits binding to spike protein) | [10] |

| Collectin-11 (CL-11) | D-galactose (used as control) | Lower binding affinity than L-fucose | [10] |

| Various C-type lectins (e.g., DC-SIGN) | L-fucose | Variable, generally high affinity | |

| All listed lectins | β-D-fucose | No data available in reviewed literature |

Table 2: Enzymatic Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Source |

| Human α-L-fucosidase (FucA1) | Core-fucosylated biantennary N-glycan | Data not specified, but shows activity | Data not specified | [11] |

| Lactobacillus casei α-L-fucosidase (AlfC) | Core-fucosylated biantennary N-glycan | No activity on intact glycan | No activity on intact glycan | [11] |

| Bacteroides fragilis α-L-fucosidase (BfFuc) | Core-fucosylated biantennary N-glycan | No activity on intact glycan | No activity on intact glycan | [11] |

| Fucosyltransferases (various) | GDP-β-L-fucose | Typically in the low micromolar range | Varies | [3] |

| Fucosyltransferases (various) | GDP-β-D-fucose | No evidence of being a substrate in mammals | Not applicable |

Signaling and Metabolic Pathways

β-L-Fucose Metabolism and Signaling

The biological effects of β-L-fucose are mediated through its incorporation into glycans, a process that begins with the synthesis of the activated sugar donor, GDP-β-L-fucose. Mammalian cells utilize two pathways for GDP-L-fucose biosynthesis: the de novo pathway and the salvage pathway.[3]

-

De Novo Pathway: This is the primary route for GDP-L-fucose synthesis, starting from GDP-α-D-mannose.[3]

-

Salvage Pathway: This pathway utilizes free L-fucose from extracellular sources or from the lysosomal degradation of fucosylated glycoconjugates.[3]

Once synthesized, GDP-L-fucose is transported into the Golgi apparatus where fucosyltransferases catalyze its transfer to acceptor glycans.

β-D-Fucose: An Absence of Defined Pathways in Mammals

There are no known dedicated metabolic or signaling pathways for β-D-fucose in mammalian cells. Its structural difference from the L-isomer likely prevents its recognition by the specific enzymes of the fucose metabolic machinery.

Experimental Protocols

Analysis of Fucosylation by Mass Spectrometry

Objective: To identify and quantify fucosylated glycans on a purified glycoprotein or in a complex biological sample.

Methodology:

-

Protein Digestion: The protein sample is denatured, reduced, alkylated, and then digested with a protease (e.g., trypsin) to generate peptides.

-

Glycopeptide Enrichment (Optional): For complex samples, glycopeptides can be enriched using techniques like hydrophilic interaction liquid chromatography (HILIC) or specific lectin affinity chromatography (e.g., using Aleuria aurantia lectin (AAL) which binds fucose).

-

LC-MS/MS Analysis: The peptide/glycopeptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).

-

MS1 Scan: The mass-to-charge ratio of intact glycopeptides is measured. The mass difference of 146.0579 Da corresponding to a fucose residue can indicate its presence.

-

MS2 Scan (Fragmentation): Glycopeptides are fragmented to determine the peptide sequence and the glycan structure. Characteristic fragment ions can confirm the presence and linkage of fucose.

-

-

Data Analysis: Specialized software is used to identify the glycopeptides and characterize the glycan structures, including the presence and location of fucose residues.

Fucosyltransferase Activity Assay

Objective: To measure the activity of a specific fucosyltransferase.[12][13][14]

Methodology:

-

Reaction Mixture Preparation: A reaction buffer is prepared containing:

-

The fucosyltransferase enzyme source (e.g., cell lysate, purified recombinant enzyme).

-

An acceptor substrate (e.g., a specific oligosaccharide or glycoprotein).

-

The donor substrate, GDP-L-fucose (often radiolabeled, e.g., GDP-[14C]fucose, or a fluorescently tagged analog).

-

Necessary cofactors (e.g., Mn2+).

-

-

Enzymatic Reaction: The reaction is initiated by adding the enzyme and incubated at an optimal temperature (e.g., 37°C) for a defined period.

-

Reaction Termination: The reaction is stopped, for example, by adding EDTA or by boiling.

-

Product Separation and Detection: The fucosylated product is separated from the unreacted GDP-fucose.

-

If a radiolabeled donor is used, the product can be captured on a filter and the radioactivity measured using a scintillation counter.

-

If a fluorescently tagged donor is used, the product can be separated by HPLC and detected by fluorescence.

-

-

Activity Calculation: The amount of product formed over time is used to calculate the enzyme activity.

HPLC Analysis of Fucose Isomers

Objective: To separate and quantify D- and L-fucose isomers in a sample.[2]

Methodology:

-

Sample Preparation: If the fucose is part of a polysaccharide, it must first be hydrolyzed to release the monosaccharides (e.g., using trifluoroacetic acid).

-

Derivatization (Optional but common): The monosaccharides are often derivatized with a chromophore or fluorophore (e.g., 1-phenyl-3-methyl-5-pyrazolone, PMP) to enhance detection.

-

Chromatographic Separation: The sample is injected onto an HPLC system equipped with a chiral column (e.g., Chiralpak AD-H) that can separate the D- and L-enantiomers.[2]

-

Detection: The separated isomers are detected using a UV or fluorescence detector (if derivatized) or a refractive index or evaporative light scattering detector (for underivatized sugars).

-

Quantification: The peak areas of the D- and L-fucose are compared to those of known standards to determine their respective concentrations.

Conclusion and Future Directions

The biological significance of fucose in mammals is almost entirely attributed to the β-L-isomer. Its involvement in a wide range of cellular processes, from immune regulation to cancer progression, makes the fucosylation machinery a compelling area for therapeutic intervention. This guide has provided a detailed overview of the established roles of β-L-fucose, its metabolic pathways, and methods for its study.

The stark contrast with the near-complete absence of information on the biological roles of β-D-fucose in mammals highlights a significant uncharted territory in glycobiology. While it is likely that β-D-fucose does not play a direct, widespread role in mammalian physiology due to enzymatic specificity, its potential indirect effects, or roles in specific, unexamined contexts, cannot be entirely dismissed. Future research should aim to definitively ascertain whether mammalian cells can transport or metabolize D-fucose, and if it can interact with any cellular components, even at low affinity. Such studies would not only satisfy fundamental scientific curiosity but could also uncover novel biological activities or pharmacological uses for this "other" fucose. The methodologies detailed in this guide provide a solid foundation for embarking on such investigations.

References

- 1. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Fucose - Wikipedia [en.wikipedia.org]

- 5. L-fucose vs D-fucose_Chemicalbook [chemicalbook.com]

- 6. Protein O-Fucosyltransferases: Biological Functions and Molecular Mechanisms in Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Classification and Comparison of Fucose-Binding Lectins Based on Their Structures [jstage.jst.go.jp]

- 8. Frontiers | Exploring the diverse biological significance and roles of fucosylated oligosaccharides [frontiersin.org]

- 9. academic.oup.com [academic.oup.com]

- 10. pnas.org [pnas.org]

- 11. Comparative studies on the substrate specificity and defucosylation activity of three α-L-fucosidases using synthetic fucosylated glycopeptides and glycoproteins as substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Enzyme assay of O-fucosyltransferase 1 using Drosophila OFUT1 - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of beta-D-Fucose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-D-fucose is a monosaccharide and a deoxyhexose sugar, specifically the beta anomer of D-fucose.[1][2] It is an enantiomer of the more common beta-L-fucose.[1] Fucose, in general, is a crucial component of many N- and O-linked glycans and glycolipids in mammals, insects, and plants, playing a significant role in various biological processes.[3][4] These processes include blood transfusion reactions, selectin-mediated leukocyte-endothelial adhesion, and cell signaling pathways such as Notch signaling.[4] This guide provides a comprehensive overview of the core physical and chemical properties of beta-D-fucose, detailed experimental methodologies for its characterization, and visualizations of its role in key biological pathways and experimental workflows.

Core Physical and Chemical Properties

The physical and chemical properties of beta-D-fucose are fundamental to its behavior in biological systems and its application in research and development. While some experimental data is available for the broader D-fucose category, many specific values for the beta anomer are predicted through computational models.

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical properties of beta-D-fucose.

Table 1: General and Physical Properties of D-Fucose and beta-D-Fucose

| Property | Value | Source |

| Molecular Formula | C6H12O5 | [1] |

| Molecular Weight | 164.16 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point (D-Fucose) | 144-145 °C | [5] |

| Boiling Point (D-Fucose, rough estimate) | 211.61 °C | [5] |

| Water Solubility (Predicted) | 827.0 mg/mL | [6] |

| logP (Predicted) | -2.4 | [6] |

Table 2: Optical Properties of D-Fucose

| Property | Value | Source |

| Specific Rotation [α]D (D-Fucose) | Shows mutarotation: +127.0° (7 min) → +89.4° (31 min) → +77.2° (71 min) → +76.0° (final value, 146 min, c=10 in H2O) | [5][7] |

Table 3: Acid-Base Properties of beta-D-Fucose (Predicted)

| Property | Value | Source |

| pKa (Strongest Acidic) | 11.3 | [6] |

| pKa (Strongest Basic) | -3.6 | [6] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate determination of the physicochemical properties of beta-D-fucose. Below are methodologies for key experiments.

Determination of Fucose Content by the Dische and Shettles Method (Cysteine–Sulfuric Acid Assay)

This colorimetric method is used to quantify L-fucose content in hydrolyzed solutions.

Principle: The reaction of fucose with sulfuric acid and cysteine produces a colored product whose absorbance can be measured spectrophotometrically. The optical density at 396 nm increases linearly with the concentration of fucose.[8] The difference in absorbance at 396 nm and 430 nm helps to exclude interference from other hexoses.[9]

Methodology:

-

Sample Preparation: Hydrolyze the fucose-containing sample to release the monosaccharide.

-

Reaction: To the sample solution, add a solution of L-cysteine hydrochloride followed by concentrated sulfuric acid.

-

Incubation: Allow the reaction to proceed at room temperature. The color is stable for at least 210-240 minutes.[8]

-

Measurement: Measure the absorbance of the solution at 396 nm and 430 nm using a spectrophotometer.

-

Quantification: Create a standard curve using known concentrations of fucose to determine the concentration in the sample.

Analysis of Monosaccharide Composition by High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive method for the determination of neutral sugars like fucose after derivatization.[9]

Methodology:

-

Hydrolysis: Completely hydrolyze the polysaccharide or glycoprotein sample to its constituent monosaccharides.

-

Neutralization and Filtration: Neutralize the hydrolysate and filter it to remove any particulate matter.

-

Chromatographic Separation:

-

Quantification: Compare the retention time and peak area of the sample to those of fucose standards for identification and quantification.

Signaling Pathways and Experimental Workflows

GDP-Fucose Biosynthesis and Protein Fucosylation

Fucose exerts its biological functions primarily after being activated to GDP-L-fucose, which then serves as a donor for fucosyltransferases.[4] Mammalian cells utilize two main pathways for the synthesis of GDP-fucose: the de novo pathway and the salvage pathway.[4][10]

References

- 1. Beta-D-Fucose | C6H12O5 | CID 439650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. - [ebi.ac.uk]

- 3. Fucose - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. chembk.com [chembk.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. D-Fucose [drugfuture.com]

- 8. [A study of the determination of serum fucose concentrations] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Biosynthesis of GDP-β-D-fucose Precursors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Guanosine diphosphate β-D-fucose (GDP-fucose) is a critical nucleotide sugar that serves as the activated donor substrate for all fucosylation reactions. These reactions, catalyzed by fucosyltransferases, are vital for the synthesis of a vast array of glycoconjugates, including N-linked and O-linked glycans and glycolipids. Fucosylated structures play pivotal roles in numerous physiological and pathological processes such as cell adhesion, immune responses, and cancer metastasis. Consequently, the biosynthetic pathways that produce GDP-fucose are of significant interest for therapeutic intervention and drug development. In mammalian cells, GDP-fucose is synthesized through two primary routes: the de novo pathway and the salvage pathway.

The De Novo Pathway: The Primary Route of Synthesis

The de novo pathway is the principal source of cellular GDP-fucose, estimated to contribute approximately 90% of the total pool. This pathway converts GDP-D-mannose into GDP-L-fucose through a series of enzymatic reactions that occur in the cytosol.

The key steps are:

-

Conversion of GDP-mannose to an intermediate: The first committed step is catalyzed by GDP-mannose 4,6-dehydratase (GMD). This enzyme converts GDP-D-mannose to the intermediate GDP-4-keto-6-deoxymannose. The reaction mechanism involves the oxidation of GDP-mannose at the C4″ position by a tightly bound NADP+ cofactor, followed by dehydration.

-

Epimerization and Reduction to GDP-fucose: The second and third steps are carried out by a single bifunctional enzyme known as GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (FX protein in humans, also known as TSTA3, or WcaG in bacteria). This enzyme first catalyzes the epimerization of the intermediate at positions C3″ and C5″, and then performs an NADPH-dependent reduction of the C4″ keto group to a hydroxyl group, yielding the final product, GDP-L-fucose.

Interestingly, there is evidence to suggest that GMD and the FX protein interact with each other, and this interaction is important for stabilizing the activity of GMD.

Caption: The de novo biosynthesis pathway of GDP-β-L-fucose.

The Salvage Pathway: An Alternative Route

The salvage pathway provides a secondary mechanism for GDP-fucose synthesis, utilizing free L-fucose obtained from the extracellular environment or from the lysosomal degradation of endogenous glycoconjugates. This pathway is particularly important in scenarios where the de novo pathway is compromised.

The key steps are:

-

Phosphorylation of Fucose: Free L-fucose is first phosphorylated by fucokinase (FCSK) to generate L-fucose-1-phosphate.

-

Conversion to GDP-fucose: L-fucose-1-phosphate is then converted to GDP-L-fucose by GDP-L-fucose pyrophosphorylase (FPGT).

While the salvage pathway contributes a smaller fraction (around 10%) to the total GDP-fucose pool under normal conditions, it can effectively compensate for defects in the de novo pathway, highlighting its therapeutic potential.

Caption: The salvage pathway for GDP-β-L-fucose synthesis.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites of the GDP-fucose biosynthesis pathways.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism/Cell Line | Substrate | Km (µM) | kcat (s-1) | Reference |

| GDP-mannose 4,6-dehydratase (GMD) | E. coli | GDP-mannose | 25 | 1.5 | |

| GDP-mannose 4,6-dehydratase (GMD) | Human (recombinant) | GDP-mannose | 28 | 1.8 | |

| GDP-fucose pyrophosphorylase (FPGT) | Human | L-fucose-1-phosphate | 130 | - | |

| Fucokinase (FCSK) | Human | L-fucose | 20 | - |

Note: kcat values are often not reported in all studies, hence the missing data.

Table 2: Intracellular Metabolite Concentrations

| Cell Line | Condition | GDP-fucose (µM) | Reference |

| HEK293T (Wild-type) | Unsupplemented | ~10-20 | |

| HEK293T (Wild-type) | + 5mM Fucose | ~500 | |

| HEK293T (GMDS knockout) | Unsupplemented | ~3 | |

| HEK293T (GMDS knockout) | + 5mM Fucose | ~500 | |

| HEK293T (TSTA3 knockout) | Unsupplemented | ~0 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are outlines of key experimental protocols.

Protocol 1: In Vitro GDP-fucose Synthesis Assay

This assay measures the enzymatic activity of the de novo pathway enzymes.

Objective: To quantify the conversion of GDP-mannose to GDP-fucose by GMD and FX/TSTA3.

Materials:

-

Cytosolic extract from cells expressing the enzymes of interest.

-

[14C]GDP-D-mannose (radiolabeled substrate).

-

NADP+ and NADPH cofactors.

-

Reaction buffer (e.g., Tris-HCl, pH 7.5).

-

High-Performance Liquid Chromatography (HPLC) system with an anion-exchange column.

Methodology:

-

Prepare a reaction mixture containing the cytosolic extract, [14C]GDP-D-mannose, NADP+, and NADPH in the reaction buffer.

-

Incubate the mixture at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by heat inactivation or addition of a quenching agent (e.g., perchloric acid).

-

Centrifuge the mixture to remove precipitated proteins.

-

Analyze the supernatant by HPLC to separate and quantify [14C]GDP-D-mannose and the product, [14C]GDP-L-fucose. The amount of product formed over time is used to determine the enzyme activity.

Protocol 2: Quantification of Intracellular GDP-fucose by HPLC

This protocol allows for the measurement of the endogenous pool of GDP-fucose within cells.

Objective: To determine the intracellular concentration of GDP-fucose.

Materials:

-

Cultured cells.

-

Cold acetonitrile/water solution for extraction.

-

Internal standard (e.g., UDP-arabinose).

-

HPLC system with a suitable column (e.g., reversed-phase or anion-exchange).

Methodology:

-

Harvest a known number of cells and wash with cold phosphate-buffered saline.

-

Lyse the cells and extract the nucleotide sugars using a cold acetonitrile/water solution. Add a known amount of an internal standard.

-

Centrifuge to pellet cellular debris.

-

Dry the supernatant (e.g., by vacuum centrifugation).

-

Reconstitute the dried extract in a suitable buffer for HPLC analysis.

-

Inject the sample into the HPLC system and quantify the GDP-fucose peak by comparing its area to that of the internal standard and a standard curve of known GDP-fucose concentrations.

Caption: Workflow for intracellular GDP-fucose quantification.

Conclusion and Future Directions

The biosynthesis of GDP-fucose is a well-characterized but complex process involving the interplay of two distinct pathways. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further investigate the regulation of these pathways and their roles in health and disease. Future research may focus on the development of specific inhibitors for GMD or the FX protein as potential therapeutics for inflammatory diseases or cancer, where fucosylation is often dysregulated. Furthermore, a deeper understanding of the interplay and regulation between the de novo and salvage pathways could open new avenues for manipulating cellular fucosylation for biotechnological and therapeutic purposes.

The Obscure Player: A Technical Guide to the Role of β-D-Fucose in Bacterial Glycoconjugates

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the current understanding of β-D-fucose's role within bacterial glycoconjugates. While its L-enantiomer, L-fucose, is a well-documented component of bacterial cell surfaces, integral to host-microbe interactions, pathogenesis, and immune evasion, D-fucose, and specifically its β-anomer, remains a significantly more enigmatic figure in the landscape of bacterial glycobiology. This document aims to synthesize the available, albeit limited, information on D-fucose in bacteria, drawing parallels with its more common L-counterpart to infer potential functions and outlining the experimental approaches necessary to illuminate its role.

The Scarcity of D-Fucose in Bacterial Glycans

In the vast diversity of bacterial glycoconjugates, the presence of fucose is predominantly in its L-configuration.[1] D-fucose is considered a rare sugar in bacteria, found in a limited number of both Gram-negative and Gram-positive species as a constituent of cell wall and capsular polysaccharides.[2] The scarcity of D-fucose compared to L-fucose suggests distinct biosynthetic pathways and specialized biological functions. While most bacteria utilize L-fucose, some display a variety of fucose variants.[1]

Biosynthesis of Activated D-Fucose: A Divergence from the L-Fucose Pathway

The incorporation of monosaccharides into glycans requires their activation as nucleotide sugars. For L-fucose, the precursor is guanosine diphosphate-β-L-fucose (GDP-L-fucose).[3][4] In contrast, the activated form of D-fucose is deoxythymidine diphosphate-D-fucose (dTDP-D-fucose).[2] This fundamental difference in the nucleotide carrier points to a distinct and separately regulated biosynthetic pathway.

The synthesis of dTDP-D-fucose begins with dTDP-D-glucose and proceeds through the action of two key enzymes:

-

dTDP-D-glucose 4,6-dehydratase (RmlB): This enzyme catalyzes the conversion of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose.[2]

-

dTDP-4-keto-6-deoxy-D-glucose reductase: This enzyme then reduces the intermediate to the final product, dTDP-D-fucose.[2]

It is important to note that a specific D-fucosyltransferase responsible for transferring D-fucose from dTDP-D-fucose to acceptor molecules in bacteria has yet to be identified.[2]

References

- 1. The Role of Fucose-Containing Glycan Motifs Across Taxonomic Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Preparative synthesis of GDP-beta-L-fucose by recombinant enzymes from enterobacterial sources - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Fucosyltransferases in D-Fucose Glycosylation: A Technical Guide for Researchers

An in-depth exploration of the function, kinetics, and regulatory significance of fucosyltransferases in the context of D-fucose substrate utilization, providing a critical resource for researchers in glycoscience and drug development.

Introduction: The Significance of Fucosylation

Fucosylation, the enzymatic addition of a fucose sugar to a glycan or protein, is a critical post-translational modification that governs a vast array of biological processes. This modification is catalyzed by a family of enzymes known as fucosyltransferases (FUTs), which utilize a nucleotide-activated form of fucose, typically GDP-L-fucose, as the donor substrate. While L-fucose is the naturally occurring enantiomer in mammals, the study of fucosyltransferases and their potential interactions with other fucose isomers, such as D-fucose, is of growing interest for the development of inhibitors and probes for fucosylation pathways. This guide provides a comprehensive technical overview of the function of fucosyltransferases, with a particular focus on their interaction with fucose substrates, their roles in key signaling pathways, and the experimental methodologies used to study them.

Fucosyltransferases are broadly classified based on the linkage they create and their subcellular localization. Golgi-resident FUTs are responsible for the terminal fucosylation of glycan chains, creating α1,2-, α1,3/4-, and α1,6-linkages that are crucial for the formation of blood group antigens and selectin ligands.[1][2] In contrast, protein O-fucosyltransferases (POFUTs) reside in the endoplasmic reticulum and directly attach fucose to serine or threonine residues within specific protein domains, such as epidermal growth factor-like (EGF) repeats and thrombospondin type 1 repeats (TSRs).[1][3] This O-fucosylation is essential for the proper folding and function of proteins involved in critical signaling pathways like the Notch pathway.[3][4]

Quantitative Analysis of Fucosyltransferase Kinetics

The enzymatic efficiency of fucosyltransferases is characterized by their kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). These values provide insight into the enzyme's affinity for its substrates (GDP-fucose and the acceptor molecule) and its catalytic turnover rate. A compilation of reported kinetic parameters for various human fucosyltransferases is presented below. It is important to note that the vast majority of studies focus on the natural donor substrate, GDP-L-fucose. While D-fucose is not a natural substrate, fluorinated analogs of fucose have been developed as inhibitors of fucosyltransferases.[5]

| Enzyme | Donor Substrate | Acceptor Substrate | Km (Donor) | Km (Acceptor) | Vmax/kcat | Reference |

| FUT1 | GDP-L-fucose | Phenyl-β-D-galactoside | - | 2.4 mM | - | [6] |

| FUT3 | GDP-L-fucose | β-D-Gal-(1->3)-β-D-GlcNAc-O-R | - | 1 mM | - | [2] |

| FUT3 | GDP-L-fucose | Fucα1->2Galβ1->3GlcNAcβ-O-R | - | 0.10 mM | - | [2] |

| FUT3 | GDP-L-fucose | NeuAcα2->3Galβ1->3GlcNAcβ-O-R | - | 0.58 mM | - | [2] |

| FUT8 | GDP-L-fucose | Asialo-, agalacto-biantennary sugar chain | 14.56 ± 3.4 µM | 113.1 ± 15.43 µM | ~15 min⁻¹ | [7] |

| FUT9 | GDP-β-L-fucose | N-acetyllactosamine | 2.6 µM | 0.61 mM | - | [1] |

| FUT9 | GDP-β-L-fucose | LNnT | - | 204 µM | - | [1] |

| FUT9 | GDP-β-L-fucose | H-type 2 LacNAc | - | 35 µM | - | [1] |

| FUT9 | GDP-β-L-fucose | Type 2 LacNAc | - | 54.4 µM | - | [1] |

| FUT9 | GDP-β-L-fucose | Sialyl-type 2 LacNAc | - | 3970 µM | - | [1] |

| POFUT1 | GDP-fucose | F7 EGF domain | 4 µM | 6 µM | 3 µmol/min/mg | [8] |

| POFUT2 | GDP-fucose | TSR4 | 9.8 µM | 29.5 µM | - | [9][10] |

Key Signaling Pathways Modulated by Fucosylation

Fucosylation plays a critical regulatory role in several major signaling pathways, influencing cell-cell communication, adhesion, and immune responses.

Notch Signaling Pathway

O-fucosylation is indispensable for the correct functioning of the Notch signaling pathway, a highly conserved pathway that controls cell fate decisions.[4][11] The enzyme POFUT1 adds O-fucose to specific serine or threonine residues within the EGF repeats of the Notch receptor in the endoplasmic reticulum.[4][12] This initial fucosylation is a prerequisite for the subsequent addition of N-acetylglucosamine (GlcNAc) by Fringe enzymes in the Golgi apparatus.[11][13] The presence or absence of this GlcNAc elongation on the O-fucose determines the binding affinity of Notch for its ligands, Delta and Jagged/Serrate, thereby modulating the downstream signaling cascade.[13][14]

Selectin-Mediated Leukocyte Adhesion

The interaction between selectins on endothelial cells and their fucosylated ligands on leukocytes is a cornerstone of the inflammatory response, mediating the initial tethering and rolling of leukocytes on the blood vessel wall.[15][16] The biosynthesis of these ligands, such as sialyl-Lewis X (sLex), involves the concerted action of sialyltransferases and fucosyltransferases (primarily FUT4 and FUT7).[17][18] These enzymes add sialic acid and fucose, respectively, to terminal lactosamine structures on glycoproteins and glycolipids. The presence of the α1,3-fucosylated sLex motif is essential for high-affinity binding to E- and P-selectins.[18]

Toll-Like Receptor 4 (TLR4) Signaling

Recent evidence indicates that fucosylation is also a key regulator of the Toll-like receptor 4 (TLR4) signaling pathway, which is central to the innate immune response to bacterial lipopolysaccharide (LPS).[3][12][19] Fucosylation of TLR4 itself or associated co-receptors like CD14 can influence ligand binding, receptor dimerization, and internalization, thereby modulating the downstream signaling cascades.[3][7] For instance, the absence of core fucosylation on CD14 has been shown to impair the endocytosis of the TLR4/MD2 complex, leading to a reduction in TRIF-dependent signaling and the production of type I interferons.[3]

Experimental Protocols for Fucosyltransferase Research

The characterization of fucosyltransferase activity and specificity is fundamental to understanding their biological roles. Below are detailed methodologies for key experiments.

Fucosyltransferase Activity Assay (Radioactive Method)

This protocol describes a common method for measuring the activity of fucosyltransferases using a radiolabeled donor substrate.

Materials:

-

Enzyme source (recombinant fucosyltransferase or cell lysate)

-

Acceptor substrate (e.g., a specific glycoprotein, glycopeptide, or oligosaccharide)

-

GDP-[14C]fucose (radiolabeled donor substrate)

-

Reaction buffer (e.g., 50 mM MES, pH 6.5, containing 25 mM MnCl2 and 0.5% Triton X-100)

-

Stop solution (e.g., 20 mM EDTA)

-

C18 Sep-Pak cartridges

-

Scintillation cocktail and counter

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube by combining the reaction buffer, acceptor substrate, and enzyme source.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (typically 37°C) for 5 minutes.

-

Initiate the reaction by adding GDP-[14C]fucose.

-

Incubate the reaction at the optimal temperature for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the stop solution.

-

Separate the radiolabeled product from the unreacted GDP-[14C]fucose using a C18 Sep-Pak cartridge. The fucosylated acceptor will be retained on the column, while the more polar GDP-[14C]fucose will flow through.

-

Wash the cartridge extensively with water to remove any remaining unincorporated radiolabel.

-

Elute the radiolabeled product from the cartridge with methanol.

-

Add the eluate to a scintillation vial containing scintillation cocktail.

-

Measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the enzyme activity.

Mass Spectrometry-Based Workflow for Fucosylated Glycoprotein Analysis

Mass spectrometry (MS) is a powerful tool for the detailed structural characterization of fucosylated glycoproteins, including site-specific analysis of fucosylation.

Conclusion

Fucosyltransferases are key enzymes that orchestrate a wide range of cellular functions through the precise addition of fucose to glycans and proteins. Their involvement in critical signaling pathways highlights their importance in health and disease, making them attractive targets for therapeutic intervention. This technical guide provides a foundational resource for researchers, summarizing the current understanding of fucosyltransferase function, providing quantitative kinetic data, detailing essential experimental protocols, and visualizing their roles in complex biological systems. Further research into the structure-function relationships of these enzymes and the development of specific inhibitors will undoubtedly continue to advance our understanding of glycobiology and open new avenues for drug discovery.

References

- 1. genecards.org [genecards.org]

- 2. genecards.org [genecards.org]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. genecards.org [genecards.org]

- 7. researchgate.net [researchgate.net]

- 8. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 9. genecards.org [genecards.org]

- 10. Structure of human POFUT2: insights into thrombospondin type 1 repeat fold and O-fucosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Notch signaling pathway - Wikipedia [en.wikipedia.org]

- 12. Fucosylated TLR4 mediates communication between mutualist fucotrophic microbiota and mammalian gut mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Role of O-Fucosylation in Notch Signal Transduction [glycoforum.gr.jp]

- 14. Regulation of Notch Signaling by Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Selectin - Wikipedia [en.wikipedia.org]

- 16. Selectins: initiators of leucocyte adhesion and signalling at the vascular wall - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | E-Selectin Ligands in the Human Mononuclear Phagocyte System: Implications for Infection, Inflammation, and Immunotherapy [frontiersin.org]

- 19. Fucosylated TLR4 mediates communication between mutualist fucotrophic microbiota and mammalian gut mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Fate of Exogenous beta-D-Fucose in Mammalian Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fucosylation, the addition of fucose to glycoconjugates, is a critical post-translational modification in mammalian cells, mediating a wide array of biological processes from cell adhesion to signal transduction. The primary enantiomer utilized in these pathways is L-fucose. This technical guide delves into the metabolic fate of its stereoisomer, exogenous beta-D-fucose, in mammalian cells. While the metabolic pathway of L-fucose is well-established, evidence for the significant metabolism of D-fucose is scarce. This document will first detail the canonical L-fucose salvage pathway as a benchmark, and then explore the likely, and very limited, metabolic routes for beta-D-fucose, addressing its uptake, enzymatic processing, and potential downstream effects. This guide also provides detailed experimental protocols to facilitate further research into the metabolism and potential biological activities of this fucose analog.

Introduction to Fucosylation and the Salvage Pathway

In mammalian cells, fucose is a deoxyhexose that plays a pivotal role in the structure and function of many glycoproteins and glycolipids.[1] The activated form of fucose, guanosine diphosphate L-fucose (GDP-L-fucose), is the universal donor for all fucosylation reactions, which are catalyzed by a family of enzymes known as fucosyltransferases.[2] There are two main pathways for the synthesis of GDP-L-fucose: the de novo pathway, which converts GDP-mannose to GDP-L-fucose, and the salvage pathway, which utilizes free fucose from extracellular sources or lysosomal degradation.[1][3] Exogenous fucose is primarily metabolized through the salvage pathway. Given that L-fucose is the naturally occurring and metabolically active form in mammals, the salvage pathway enzymes exhibit a high degree of stereospecificity.[2][4]

The Canonical L-Fucose Salvage Pathway

To understand the potential fate of beta-D-fucose, it is essential to first detail the well-characterized metabolic pathway for its L-enantiomer.

Cellular Uptake

Exogenous L-fucose is transported into the cytoplasm via a specific transport system.[2][5] While the exact transporters are not fully characterized, studies suggest a facilitated diffusion mechanism with specificity for L-fucose.[2]

Anomeric Conversion

L-fucose exists in solution as an equilibrium of alpha and beta anomers. The first enzyme in the salvage pathway, fucokinase, is specific for the beta-anomer of L-fucose.[6] The interconversion between the alpha and beta forms is catalyzed by fucose mutarotase.[6]

Phosphorylation by Fucokinase (FCSK)

Once in its beta-anomeric form, L-fucose is phosphorylated by fucokinase (FCSK) at the C1 position, utilizing ATP as a phosphate donor to produce beta-L-fucose-1-phosphate and ADP.[4][7] This is a critical and committing step in the salvage pathway.

Conversion to GDP-L-Fucose

The final step in the salvage pathway is the conversion of beta-L-fucose-1-phosphate to GDP-L-fucose. This reaction is catalyzed by GDP-L-fucose pyrophosphorylase (GFPP) , which utilizes GTP and releases pyrophosphate.[8] GDP-L-fucose is then transported into the Golgi apparatus to be used by fucosyltransferases.[9]

The Metabolic Fate of Exogenous beta-D-Fucose

Direct evidence for the metabolic utilization of beta-D-fucose in mammalian cells is conspicuously absent in the scientific literature. Based on the known stereospecificity of the enzymes in the L-fucose salvage pathway, it is highly probable that beta-D-fucose is not a significant substrate for anabolic fucosylation pathways.

Cellular Uptake

The specificity of the fucose transport system for L-fucose suggests that the uptake of beta-D-fucose into mammalian cells may be inefficient.[2] Further studies are required to determine if beta-D-fucose can be transported into the cytoplasm and at what efficiency compared to L-fucose.

Enzymatic Processing

-

Fucokinase (FCSK): Mammalian fucokinase is highly specific for L-fucose.[4] While some studies on bacterial fucokinases have shown activity on other sugars like D-arabinose, this activity is significantly lower than with L-fucose.[10] It is therefore unlikely that mammalian fucokinase can efficiently phosphorylate beta-D-fucose.

-

GDP-L-fucose Pyrophosphorylase (GFPP): This enzyme is also specific for its substrate, beta-L-fucose-1-phosphate.[11] Even if a small amount of beta-D-fucose-1-phosphate were to be formed, it is improbable that GFPP would efficiently convert it to GDP-D-fucose.

Potential Catabolic Pathway: β-D-Fucosidase

While anabolic pathways for beta-D-fucose appear unlikely, a potential catabolic route may exist. Early studies have reported the presence of β-D-fucosidase activity in various mammalian tissues.[7][10][11][12] This enzyme catalyzes the hydrolysis of terminal, non-reducing β-D-fucose residues from β-D-fucosides.[10] It is plausible that if beta-D-fucose were incorporated into any molecules or if free beta-D-fucose were present, this enzyme could be involved in its degradation. However, the physiological significance and the downstream products of this activity remain uncharacterized.

Potential Toxicity

High concentrations of L-fucose have been shown to be toxic to some normal cell lines, potentially through the generation of reactive oxygen species (ROS).[13][14] Similarly, high concentrations of other D-sugars like D-glucose can also induce cytotoxicity and apoptosis in cancer cell lines.[1] It is therefore conceivable that high concentrations of exogenous beta-D-fucose could exert cytotoxic effects, a possibility that warrants investigation.

Data Presentation

Table 1: Key Enzymes in the L-Fucose Salvage Pathway

| Enzyme Name | Abbreviation | EC Number | Substrates | Products | Cellular Location |

| Fucose Mutarotase | - | - | α-L-Fucose | β-L-Fucose | Cytoplasm |

| Fucokinase | FCSK | 2.7.1.52 | β-L-Fucose, ATP | β-L-Fucose-1-phosphate, ADP | Cytoplasm |

| GDP-L-fucose Pyrophosphorylase | GFPP | 2.7.7.30 | β-L-Fucose-1-phosphate, GTP | GDP-L-fucose, PPi | Cytoplasm |

Table 2: Probable Metabolic Fate of Exogenous beta-D-Fucose

| Metabolic Step | Likelihood in Mammalian Cells | Rationale |

| Cellular Uptake | Low to Very Low | Fucose transporters are likely specific for L-fucose. |

| Phosphorylation | Very Low to Negligible | Fucokinase is highly specific for the L-enantiomer. |

| Conversion to GDP-fucose | Negligible | GDP-fucose pyrophosphorylase is specific for L-fucose-1-phosphate. |

| Incorporation into Glycans | Negligible | Fucosyltransferases utilize GDP-L-fucose. |

| Catabolism | Possible (minor pathway) | Presence of β-D-fucosidase activity in some tissues.[7][10][11][12] |

Experimental Protocols

To definitively determine the metabolic fate of exogenous beta-D-fucose, a series of experiments can be conducted.

Radiolabeled Sugar Uptake Assay

This protocol is adapted from methods used to study glucose and L-fucose uptake.[15][16]

Objective: To determine if and to what extent beta-D-fucose is transported into mammalian cells.

Materials:

-

Mammalian cell line of interest (e.g., HEK293, CHO, HepG2)

-

Cell culture medium and supplements

-

Radiolabeled [³H]-beta-D-fucose or [¹⁴C]-beta-D-fucose (requires custom synthesis)

-

Unlabeled beta-D-fucose and L-fucose

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell lysis buffer (e.g., RIPA buffer)

-

Scintillation cocktail and vials

-

Scintillation counter

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate and grow to 80-90% confluency.

-

Wash the cells twice with warm PBS.

-

Incubate the cells with varying concentrations of radiolabeled beta-D-fucose for different time points (e.g., 5, 15, 30, 60 minutes) at 37°C. Include a control with radiolabeled L-fucose for comparison. To determine specificity, include competition experiments with a 100-fold excess of unlabeled beta-D-fucose or L-fucose.

-

To stop the uptake, rapidly wash the cells three times with ice-cold PBS.

-

Lyse the cells with lysis buffer.

-

Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Determine the protein concentration of the lysate for normalization.

-

Calculate the rate of uptake (e.g., in pmol/mg protein/min).

Analysis of Intracellular Nucleotide Sugars by HPLC

This protocol is based on established methods for nucleotide sugar analysis.[3][17][18][19][20]

Objective: To detect the presence of GDP-D-fucose in cells incubated with beta-D-fucose.

Materials:

-

Mammalian cells treated with beta-D-fucose (and L-fucose as a positive control)

-

Cold 70% ethanol or 50% acetonitrile for extraction

-

Centrifuge

-

Speed-Vac concentrator

-

High-Performance Liquid Chromatography (HPLC) system with an anion-exchange or reversed-phase C18 column

-

Mobile phase buffers (e.g., triethylamine acetate, ammonium acetate)

-

GDP-L-fucose standard (and ideally a GDP-D-fucose standard, which may require custom synthesis)

Procedure:

-

Culture cells in the presence of a high concentration of beta-D-fucose (e.g., 1 mM) for 24-48 hours.

-

Harvest the cells and extract the nucleotide sugars with cold 70% ethanol or 50% acetonitrile.

-

Centrifuge to pellet the cell debris and collect the supernatant.

-

Dry the supernatant using a Speed-Vac concentrator.

-

Reconstitute the dried extract in a small volume of mobile phase.

-

Inject the sample onto the HPLC system.

-

Separate the nucleotide sugars using an appropriate gradient.

-

Monitor the elution profile at 254 nm or 260 nm.

-

Compare the retention time of any new peaks in the beta-D-fucose-treated sample with the standard for GDP-L-fucose and, if available, GDP-D-fucose.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: The canonical L-fucose salvage pathway in mammalian cells.

Caption: The probable and limited metabolic fate of exogenous beta-D-fucose.

Caption: Experimental workflow to determine beta-D-fucose metabolism.

Conclusion

The metabolic fate of exogenous beta-D-fucose in mammalian cells is likely to be very limited in terms of anabolic pathways leading to fucosylated glycoconjugates. The high stereospecificity of key enzymes in the L-fucose salvage pathway, namely fucokinase and GDP-L-fucose pyrophosphorylase, presents a significant barrier to the utilization of the D-enantiomer. The primary route of metabolism, if any, is likely a minor catabolic pathway initiated by β-D-fucosidase, an enzyme whose activity has been detected in mammalian tissues but whose physiological role is not well understood. The provided experimental protocols offer a clear path for researchers to definitively investigate the cellular uptake and intracellular fate of beta-D-fucose, which will be crucial for understanding its potential biological effects and for its application in drug development and glycobiology research.

References

- 1. D-Glucose-Induced Cytotoxic, Genotoxic, and Apoptotic Effects on Human Breast Adenocarcinoma (MCF-7) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Simultaneous determination of intracellular nucleotide sugars - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 5. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Mammalian fucosidases. 3. β-d-Fucosidase activity and its relation to β-d-galactosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sketchviz.com [sketchviz.com]

- 9. Cell Glycoengineering by Manipulating Fucosylation - Creative Biolabs [creative-biolabs.com]

- 10. β-D-Fucosidase - Wikipedia [en.wikipedia.org]

- 11. The beta-D-fucosidase activity of mammalian tissues and its relation to other glycosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 15. revvity.com [revvity.com]

- 16. escholarship.org [escholarship.org]

- 17. An optimized method for extraction and quantification of nucleotides and nucleotide sugars from mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Beta-D-Fucose: An In-depth Technical Guide on a Rare Monosaccharide Component in Nature

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucose, a 6-deoxyhexose, is a monosaccharide of significant biological importance, primarily recognized for its L-enantiomer, L-fucose, which is a common component of N- and O-linked glycans and glycolipids in mammals, plants, and insects.[1][2] In stark contrast, D-fucose is a rare monosaccharide in nature, with its beta-anomer, beta-D-fucose, being an even more elusive component of natural glycoconjugates.[3] This technical guide provides a comprehensive overview of beta-D-fucose, focusing on its confirmed rarity, known natural occurrences, and the analytical methodologies required for its study. Given the scarcity of data on beta-D-fucose, this guide will also draw comparisons with the well-characterized L-fucose to provide a broader context for researchers.

Natural Occurrence and Rarity

While L-fucose is widely distributed in a variety of organisms, the presence of D-fucose is limited to specific natural sources. It has been identified in certain plant glycosides and the polysaccharides of some microorganisms.[3] For instance, bacteria, in particular, have been shown to incorporate D-fucose, alongside the more common L-fucose and other fucose variants like L-FucNAc and D-FucNAc, into their cell wall and capsule polysaccharides.[4][5] However, specific quantitative data on the natural abundance of beta-D-fucose remains largely unreported in the scientific literature, underscoring its rarity.

The table below summarizes the known natural sources of fucose, highlighting the disparity in the occurrence of its enantiomers.

| Enantiomer | Kingdom | Common Sources |

| L-Fucose | Animals | N- and O-linked glycans on cell surfaces, blood group antigens, glycolipids[6][7] |

| Plants | N-linked glycans in cell walls[8] | |

| Bacteria | Exopolysaccharides, capsular polysaccharides[9][10] | |

| Seaweed | Fucoidan[2] | |

| D-Fucose | Plants | Found in some simple glycosides[3] |

| Bacteria | Can be a component of cell wall and capsule polysaccharides[4][5] |

Biosynthesis and Metabolism

The vast majority of research on fucose biosynthesis and metabolism has centered on L-fucose. In mammalian cells, GDP-L-fucose, the activated form of L-fucose used by fucosyltransferases, is synthesized through two primary pathways: the de novo pathway and the salvage pathway.[1] The de novo pathway converts GDP-mannose to GDP-L-fucose, while the salvage pathway utilizes free L-fucose from extracellular sources.[1]

Currently, there are no well-documented specific biosynthetic or metabolic pathways for beta-D-fucose in mammals. It is plausible that if beta-D-fucose were available to cells, it might be metabolized by some promiscuous enzymes, but this remains a subject for future investigation. The established biosynthetic pathway for GDP-L-fucose is depicted below to provide a comparative framework.

Biological Significance

The biological roles of fucosylated glycans are extensive and almost exclusively attributed to the L-enantiomer. L-fucose plays a critical role in a multitude of biological recognition events, including cell-cell and cell-matrix interactions.[6] It is a key component of the ABH blood group antigens and various Lewis antigens.[6] Fucosylated glycans are also involved in selectin-mediated leukocyte-endothelial adhesion, host-microbe interactions, and signaling pathways such as those mediated by the Notch receptor.[1]

The biological significance of beta-D-fucose is largely unknown. Its rarity suggests that it is not a primary component of essential biological structures in most organisms. However, the presence of D-fucose in the polysaccharides of some bacteria suggests a potential role in host-pathogen interactions or as a structural component of the bacterial cell surface.[4][5] Further research is needed to elucidate any specific biological activities of beta-D-fucose or the glycoconjugates in which it is found.

Experimental Protocols

The study of beta-D-fucose necessitates robust analytical methods to distinguish it from its more abundant L-enantiomer and its alpha-anomer.

Separation and Identification of Fucose Enantiomers and Anomers

A one-step chiral high-performance liquid chromatography (HPLC) method has been developed for the simultaneous separation of enantiomers (D and L) and anomers (alpha and beta) of various monosaccharides, including fucose.[11]

Methodology:

-

Chromatographic System: High-performance liquid chromatograph.

-

Chiral Column: Chiralpak AD-H column.[11]

-

Mobile Phase: A suitable mobile phase for the separation of sugar enantiomers and anomers on the specified column. The exact composition should be optimized based on the specific instrument and sample matrix.

-

Detection: Refractive index detector or a suitable mass spectrometer.

-

Sample Preparation: Samples containing fucose should be appropriately prepared, which may include hydrolysis of glycoconjugates to release the monosaccharide, followed by filtration and dissolution in the mobile phase.

This method allows for the identification and quantification of the absolute configuration (D or L) and the anomeric configuration (alpha or beta) of fucose in a single chromatographic run.[11]

Enzymatic Release of Fucose from Glycoconjugates

To analyze the fucose content of glycoproteins or glycolipids, the monosaccharide must first be released from the larger molecule. This can be achieved through enzymatic digestion.

Methodology:

-

Enzyme: α-Fucosidase is an enzyme that can cleave fucose residues from glycoconjugates.[12] It is important to note that commercially available α-fucosidases are typically specific for L-fucose. The activity of these enzymes on D-fucose-containing glycans would need to be experimentally verified.

-

Reaction Buffer: A buffer system that is optimal for the activity of the chosen α-fucosidase.

-

Incubation: The glycoconjugate sample is incubated with the enzyme at its optimal temperature and for a sufficient duration to ensure complete release of fucose.

-

Analysis: The released fucose can then be analyzed using the HPLC method described above or other suitable analytical techniques.

The workflow for the analysis of fucose from a glycoconjugate is illustrated in the following diagram.

Applications in Drug Development

The study of fucosylation and the enzymes involved in fucose metabolism has significant implications for drug development. The roles of L-fucosylated glycans in processes like inflammation, cancer metastasis, and host-pathogen interactions make them attractive targets for therapeutic intervention.[13]

While research on beta-D-fucose in this context is nascent, its unique structure and rarity present intriguing possibilities. For instance, glycoconjugates containing D-fucose on the surface of pathogenic bacteria could potentially be targeted for the development of novel antibacterial agents or vaccines. Furthermore, a deeper understanding of any unique metabolic pathways involving D-fucose could open up new avenues for drug design.

Conclusion and Future Directions

Beta-D-fucose stands out as a truly rare component of the natural world's glycome. Its scarcity, in contrast to the ubiquity of its L-enantiomer, raises fundamental questions about its evolutionary origins and potential biological functions. For researchers, scientists, and drug development professionals, the study of beta-D-fucose presents both a challenge and an opportunity.

Future research should focus on:

-

Systematic Screening: A broader and more systematic screening of diverse natural sources, particularly from the plant and microbial kingdoms, is needed to identify more instances of beta-D-fucose occurrence.

-

Quantitative Analysis: The development and application of sensitive and specific quantitative methods are crucial to determine the abundance of beta-D-fucose in various biological samples.

-

Functional Characterization: Elucidating the biological roles of D-fucose-containing glycoconjugates will be key to understanding their significance.

-

Enzymology: The identification and characterization of enzymes that can synthesize or modify D-fucose would provide invaluable tools for research and potential biotechnological applications.

The exploration of this rare monosaccharide holds the potential to uncover novel biological pathways and may lead to the development of new therapeutic strategies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Fucose - Wikipedia [en.wikipedia.org]

- 3. L-fucose vs D-fucose_Chemicalbook [chemicalbook.com]

- 4. beta-D-Fucose | 28161-52-6 | Benchchem [benchchem.com]

- 5. The Role of Fucose-Containing Glycan Motifs Across Taxonomic Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [The role of fucosylation of glycoconjugates in health and disease] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Fucose-containing bacterial exopolysaccharides: Sources, biological activities, and food applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative Proteomic Analysis of Fucosylated Glycoproteins Produced by Bacteroides thetaiotaomicron Under Different Polysaccharide Nutrition Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enzymatic Release of Fucose - CD BioGlyco [bioglyco.com]

- 13. Exploring the diverse biological significance and roles of fucosylated oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

Enantiomeric Specificity of Fucose Metabolizing Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucose, a deoxyhexose sugar, plays a critical role in a variety of biological processes, including cell adhesion, signal transduction, and inflammation. It exists as two enantiomers, L-fucose and D-fucose, with L-fucose being the predominant form found in mammalian systems. The metabolic pathways and enzymatic specificities for these enantiomers are distinct and of significant interest in the fields of glycobiology, drug development, and diagnostics. This technical guide provides an in-depth overview of the core enzymes involved in fucose metabolism, with a focus on their enantiomeric specificity.

L-Fucose and D-Fucose Metabolic Pathways

In mammals, L-fucose is primarily metabolized through a salvage pathway, where it is converted to GDP-L-fucose and incorporated into glycoconjugates. A de novo pathway for GDP-L-fucose synthesis from GDP-D-mannose also exists. In contrast, D-fucose metabolism is less common in mammals and is more prominent in certain bacteria, where it can serve as a carbon source.

The key enzymes involved in the initial steps of fucose catabolism include L-fucose isomerase, L-fucokinase, and L-fuculose-1-phosphate aldolase for the L-enantiomer. While less characterized, analogous enzymatic activities are presumed for D-fucose metabolism in organisms that utilize it.

L-Fucose Metabolic Pathway

The catabolic pathway of L-fucose involves its conversion to pyruvate and lactate in some mammalian tissues, although this pathway is not as universally active as the salvage pathway for fucosylation. In bacteria, L-fucose can be broken down into dihydroxyacetone phosphate (DHAP) and L-lactaldehyde.

Metabolic pathway of L-fucose.

D-Fucose Metabolic Pathway (Bacterial)

In some bacteria, D-fucose can be metabolized, often through a pathway involving oxidation and subsequent enzymatic conversions.

Bacterial metabolic pathway of D-fucose.

Quantitative Data on Enzyme Specificity

The following tables summarize the available quantitative data for the key enzymes involved in fucose metabolism. A significant knowledge gap exists regarding the kinetic parameters of these enzymes with D-fucose, particularly in mammalian systems.

Table 1: Kinetic Parameters of L-Fucose Isomerase

| Enzyme Source | Substrate | Km (mM) | kcat (min-1) | kcat/Km (min-1mM-1) |

| Dictyoglomus turgidum (recombinant)[1] | L-Fucose | 72 | 15,500 | 215.3 |

| Caldanaerobius polysaccharolyticus (recombinant)[2] | L-Fucose | 94.2 | 23,854 | 253.3 |

| Paenibacillus rhizosphaerae | L-Fucose | 86.2 | 32,831 | 335 |

| Caldicellulosiruptor saccharolyticus (recombinant)[3] | L-Fucose | 140 | 11,910 | 85.1 |

| Caldicellulosiruptor saccharolyticus (recombinant)[3] | D-Arabinose | - | - | - |

| Caldicellulosiruptor saccharolyticus (recombinant)[3] | D-Altrose | - | - | - |

| Caldicellulosiruptor saccharolyticus (recombinant)[3] | L-Galactose | - | - | - |

Table 2: Kinetic Parameters of L-Fucokinase

| Enzyme Source | Substrate | Km (µM) | Vmax |

| Canine Thyroid | L-Fucose | 26 | - |

| Bacteroides fragilis (bifunctional enzyme) | L-Fucose | 34 | - |

| Bacteroides fragilis (bifunctional enzyme) | D-Arabinose | 2450 | - |

| Bacteroides fragilis (bifunctional enzyme) | L-Galactose | 3345 | - |

Table 3: Kinetic Parameters of L-Fucose Dehydrogenase

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Vmax (µmol/min/mg) |

| Human (recombinant HSD17B14)[4] | L-Fucose | 172 | 14.00 | 27.2 |

| Human (recombinant HSD17B14)[4] | D-Arabinose | - | - | Lower catalytic efficiency |

| Human (recombinant HSD17B14)[4] | L-Galactose | - | - | Lower catalytic efficiency |

Note: Specific kinetic parameters for D-fucose with L-fucose dehydrogenase are not available, though it is suggested to have lower activity compared to L-fucose.

Table 4: Kinetic Parameters of L-Fuculose-1-Phosphate Aldolase

| Enzyme Source | Substrate | Km (mM) |

| Methanococcus jannaschii (recombinant)[5] | Dihydroxyacetone phosphate (DHAP) | 0.09 |

| Methanococcus jannaschii (recombinant)[5] | DL-Glyceraldehyde | 0.74 |

Experimental Protocols

L-Fucose Isomerase Activity Assay (Spectrophotometric)

This protocol is adapted from methods used for characterizing recombinant L-fucose isomerases. The assay measures the formation of L-fuculose from L-fucose.

Materials:

-

Purified L-fucose isomerase

-

L-fucose stock solution (e.g., 1 M in water)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM MnCl2)

-

Cysteine-carbazole-sulfuric acid reagent

-

L-fuculose standard for calibration curve

-

Spectrophotometer

Procedure:

-

Prepare reaction mixtures containing reaction buffer and varying concentrations of L-fucose.

-

Pre-incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 75°C for the enzyme from Caldicellulosiruptor saccharolyticus).[3]

-

Initiate the reaction by adding a known amount of purified L-fucose isomerase.

-

Incubate for a defined period (e.g., 10 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by boiling for 5 minutes.

-

To determine the amount of L-fuculose formed, add the cysteine-carbazole-sulfuric acid reagent to the reaction mixture. This reagent reacts with ketoses to produce a colored product.

-

Incubate at room temperature for a specified time to allow for color development.

-

Measure the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

-

Quantify the amount of L-fuculose produced by comparing the absorbance to a standard curve prepared with known concentrations of L-fuculose.

-

Calculate the enzyme activity in Units/mg, where one unit is defined as the amount of enzyme that produces 1 µmol of L-fuculose per minute under the assay conditions.

L-Fucokinase Activity Assay (Radioactive Filter Binding)

This method measures the transfer of a radiolabeled phosphate group from ATP to L-fucose, and is adapted from established protocols.

Materials:

-

Purified L-fucokinase

-

[3H]-L-fucose or [14C]-L-fucose

-

ATP solution

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl2)

-

DEAE-cellulose filter paper discs

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare a reaction mixture containing reaction buffer, ATP, and a known concentration of radiolabeled L-fucose.

-

Initiate the reaction by adding the purified L-fucokinase.

-

Incubate the reaction at 37°C for a set time (e.g., 30 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto a DEAE-cellulose filter paper disc. The negatively charged filter will bind the phosphorylated product, L-fucose-1-phosphate.

-

Wash the filter discs extensively with water to remove any unbound radiolabeled L-fucose.

-

Place the washed and dried filter disc into a scintillation vial.

-

Add scintillation cocktail to the vial.

-

Measure the radioactivity using a liquid scintillation counter.

-

The amount of radioactivity detected is proportional to the amount of L-fucose-1-phosphate formed and thus the activity of the fucokinase.

-

Calculate the enzyme activity based on the specific activity of the radiolabeled substrate.